

Navigating the Synthesis Landscape: A Technical Guide to 3-Methoxybut-1-yne

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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybut-1-yne is a secondary propargyl ether of interest in organic synthesis, particularly as a potential building block for constructing more complex molecular architectures, including heterocyclic compounds relevant to drug discovery. Its unique combination of a terminal alkyne and a chiral center (if resolved) offers versatile reactivity for the introduction of functionality and the creation of stereochemically defined structures. This technical guide provides a comprehensive overview of the currently available information on **3-Methoxybut-1-yne**, including its commercial availability, physicochemical properties, and potential synthetic applications based on the known reactivity of related compounds.

Commercial Availability and Suppliers

The commercial availability of **3-Methoxybut-1-yne** (CAS No. 18857-02-8) is limited, with the compound being offered primarily by specialized chemical suppliers catering to the research and development sector. While detailed specifications can vary, the following suppliers have been identified as potential sources for this reagent. It is recommended to contact the suppliers directly for up-to-date information on purity, lead times, and available quantities.

Supplier	Website	Notes
Molport	--INVALID-LINK--	Listed as available from one of their screening compound libraries.
Enamine	--INVALID-LINK--	Listed in their building block collection.

Physicochemical Properties

Quantitative data for **3-Methoxybut-1-yne** is sparse in publicly available literature and supplier catalogs. The following table summarizes the computed physicochemical properties obtained from the PubChem database.

Property	Value	Source
Molecular Formula	C ₅ H ₈ O	PubChem
Molecular Weight	84.12 g/mol	PubChem
CAS Number	18857-02-8	PubChem
IUPAC Name	3-methoxybut-1-yne	PubChem
SMILES	<chem>CC(C#C)OC</chem>	PubChem
Boiling Point	Not available	-
Density	Not available	-
Purity	Not specified	-

Potential Synthetic Applications and Experimental Considerations

Due to the limited specific literature on **3-Methoxybut-1-yne**, its synthetic utility can be inferred from the well-established reactivity of terminal alkynes and secondary propargyl ethers. These compounds are valuable precursors for a variety of chemical transformations.

General Reactivity

The chemical behavior of **3-Methoxybut-1-yne** is dictated by its two primary functional groups: the terminal alkyne and the methoxy group at the propargylic position.

- **Terminal Alkyne:** The acidic proton of the terminal alkyne can be deprotonated with a strong base (e.g., n-butyllithium, sodium amide) to form a nucleophilic acetylide. This acetylide can then participate in a wide range of carbon-carbon bond-forming reactions, such as:
 - **Alkylation:** Reaction with alkyl halides.
 - **Addition to Carbonyls:** Reaction with aldehydes and ketones to form propargyl alcohols.
 - **Coupling Reactions:** Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex alkyne-containing structures.
- **Propargyl Ether Moiety:** The propargylic position is activated towards various transformations. The ether linkage can potentially be cleaved under acidic conditions.

Role in Heterocyclic Synthesis

Alkynes are fundamental building blocks in the synthesis of a wide array of bioactive heterocyclic compounds. While no specific examples utilizing **3-Methoxybut-1-yne** have been found, its structure suggests potential applications in the synthesis of substituted pyrimidines, pyridines, and other nitrogen- and oxygen-containing heterocycles through cyclization reactions. The terminal alkyne can act as an electrophile or, after conversion to an acetylide, a nucleophile to participate in ring-forming cascades.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the potential utilization of a secondary propargyl ether like **3-Methoxybut-1-yne** in the synthesis of a hypothetical heterocyclic product. This is a conceptual representation and specific reagents and conditions would need to be determined empirically.

Caption: Generalized synthetic workflow for **3-Methoxybut-1-yne**.

Safety Information

A specific Safety Data Sheet (SDS) for **3-Methoxybut-1-yne** was not found. However, based on the SDS for structurally related compounds such as other terminal alkynes and ethers, the following general precautions should be taken:

- **Flammability:** Alkynes can be flammable. Handle away from ignition sources.
- **Toxicity:** The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact.
- **Reactivity:** Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). Use appropriate equipment and handle with care.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. Researchers should always consult primary literature and conduct their own risk assessments before handling any chemical. The absence of specific data for **3-Methoxybut-1-yne** necessitates a cautious approach to its use in the laboratory.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com